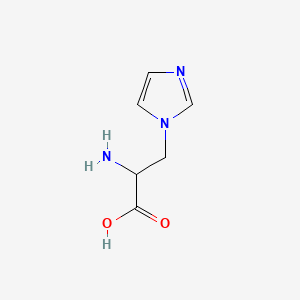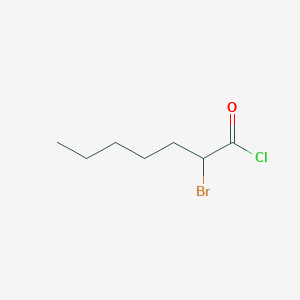
2-Bromoheptanoylchloride
Übersicht
Beschreibung
2-Bromoheptanoylchloride is an organic compound that belongs to the family of acyl chlorides. It is widely used in the field of scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-Bromoheptanoylchloride involves the formation of covalent bonds with the target molecule. The acyl chloride group of 2-Bromoheptanoylchloride reacts with the nucleophilic group of the target molecule, resulting in the formation of a covalent bond. This covalent bond formation leads to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
2-Bromoheptanoylchloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromoheptanoylchloride in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in the lab. However, one of the limitations of using 2-Bromoheptanoylchloride is its reactivity. It can react with a wide range of nucleophilic groups, which can make it difficult to control the reaction and obtain the desired product.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromoheptanoylchloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromoheptanoylchloride can be used as a starting material in the synthesis of new compounds with potential therapeutic properties. Another potential application is in the field of materials science. 2-Bromoheptanoylchloride can be used in the synthesis of new materials with unique properties, such as self-healing materials and conductive polymers.
Conclusion:
In conclusion, 2-Bromoheptanoylchloride is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in organic synthesis, drug development, and materials science. With further research and development, it has the potential to lead to the discovery of new drugs and materials with important applications in medicine, industry, and technology.
Wissenschaftliche Forschungsanwendungen
2-Bromoheptanoylchloride is widely used in the field of scientific research due to its unique properties and applications. It is commonly used as a reagent in organic synthesis, specifically in the preparation of amides, esters, and other organic compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-bromoheptanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKEAXQTLMUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616628 | |
| Record name | 2-Bromoheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50733-91-0 | |
| Record name | 2-Bromoheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



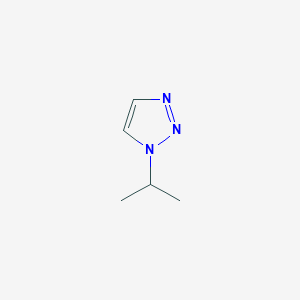
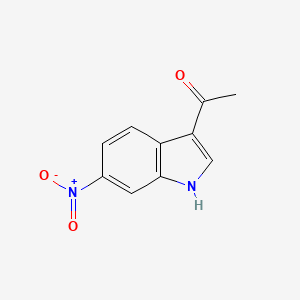
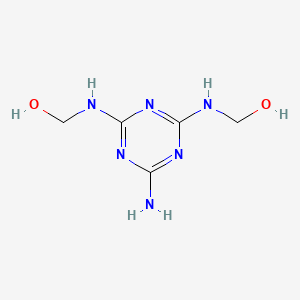
![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)
![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)
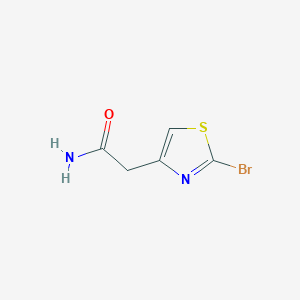
![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)
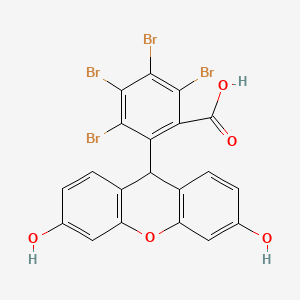


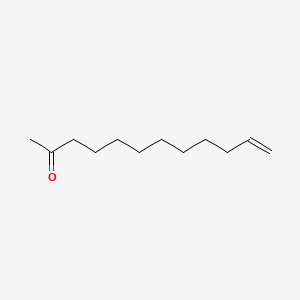
![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
